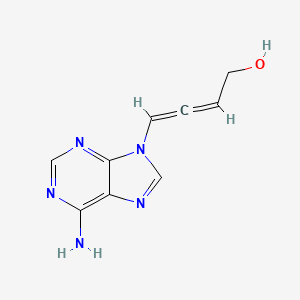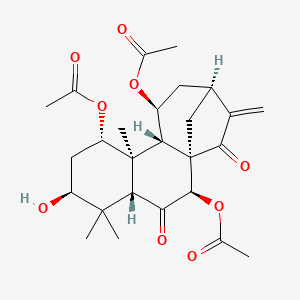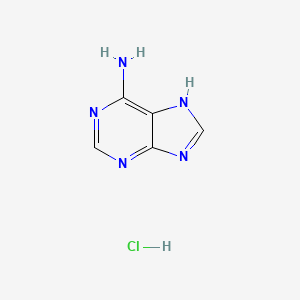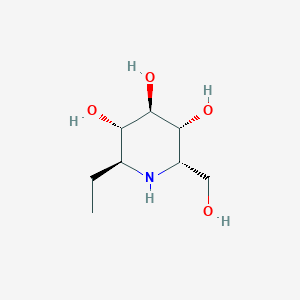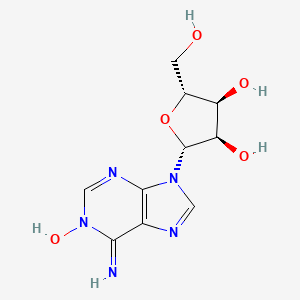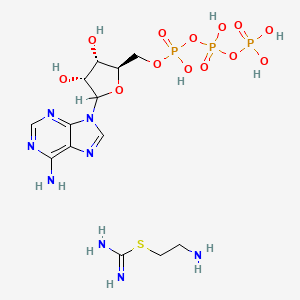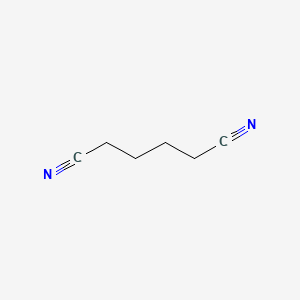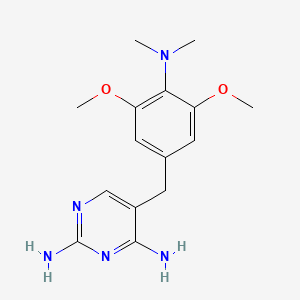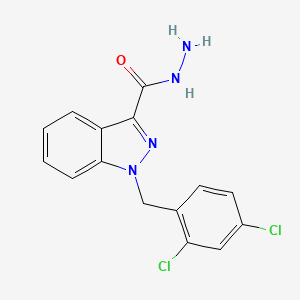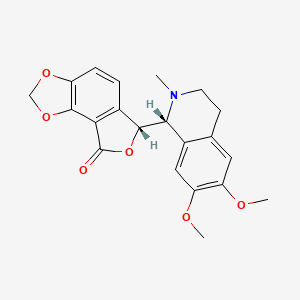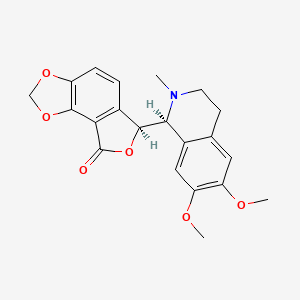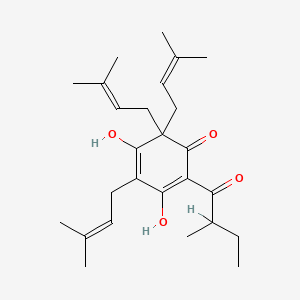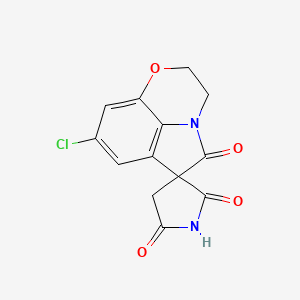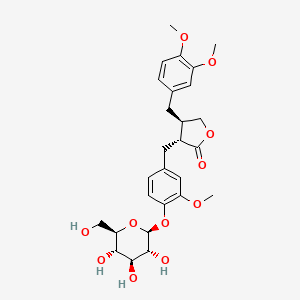
Arctiin
Overview
Description
. It has been traditionally used in various cultures, including China, Japan, Iran, Europe, Afghanistan, and India, for its medicinal properties. The compound is known for its applications in treating cough, inflammation, detoxification, cancer, and diabetes .
Mechanism of Action
Target of Action
Arctiin, a major active lignan found in numerous plants, primarily targets inducible nitric oxide synthase (iNOS) . It also interacts with COX-2 , a key enzyme involved in inflammation .
Mode of Action
This compound exhibits potent anti-inflammatory activities by inhibiting iNOS via modulation of several cytokines . It also inhibits COX-2 expression via NF-κB pathways, thereby reducing the production of pro-inflammatory mediators .
Biochemical Pathways
This compound affects multiple biochemical pathways. It rescues the interleukin (IL)-1β-induced activation of proteinases and promotes the cartilage extracellular matrix (ECM) synthesis in human chondrocytes . It also inhibits the activation of the nuclear transcription factor, NF-κB in macrophages . Furthermore, it increases the mitochondrial membrane potential, which in turn reduces the production of reactive oxygen species (ROS), blocks the polarization of macrophages, and inhibits the differentiation of myofibroblasts .
Pharmacokinetics
Pharmacokinetic studies demonstrated the extensive glucuronidation and hydrolysis of this compound in liver, intestine, and plasma, which might hinder its in vivo and clinical efficacy after oral administration . This suggests that alternative administration routes may be necessary to promote its ability to serve as a therapeutic agent .
Result of Action
This compound exhibits potent anti-inflammatory effects, serving as a potential therapeutic compound against both acute inflammation and various chronic diseases . It has been shown to have anticancer properties against tumor formation and various cancers such as cervical, myeloma, prostate, endothelial, gastric, and colon cancers .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of lipopolysaccharides (LPS), a potent macrophage activation factor, can affect the anti-inflammatory function of this compound . Additionally, the development of a gellan gum (GG)-based bioactive gel encapsulated with this compound was made to achieve long-term and sustained drug release , suggesting that the formulation and delivery method can significantly impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Arctiin exhibits potent anti-inflammatory activities by inhibiting inducible nitric oxide synthase (iNOS) via modulation of several cytokines . As a bioactive molecule derived from the traditional Chinese Burdock, this compound exerts robust antioxidant properties to modulate redox balance .
Cellular Effects
This compound dose-dependently decreased the production of NO and proinflammatory cytokines such as IL-1β, IL-6, TNF-α, and PGE 2, and it reduced the gene and protein levels as determined by RT-PCR and western blot analysis, respectively . The expression of co-stimulatory molecules such as B7-1 and B7-2 were also inhibited by this compound .
Molecular Mechanism
This compound may exert anti-inflammatory effect by inhibiting the pro-inflammatory mediators through the inactivation of NF-kB . It has been found to act as agonists of the adiponectin receptor 1 . Furthermore, this compound down-regulates cyclin D1 protein expression and this at least partially contributes to the anti-proliferative effect of this compound .
Temporal Effects in Laboratory Settings
The pharmacokinetics and tissue distribution of this compound were determined for the first time by using a simple, selective, and accurate HPLC method . The AUC0-t values of arctigenin were larger compared with this compound after oral administration of this compound .
Dosage Effects in Animal Models
In the animal model, intraperitoneal injection of 40 mg/kg this compound once daily for eight consecutive weeks attenuates albuminuria and glomerulosclerosis in diabetic nephropathy (DN) in rats .
Metabolic Pathways
This compound exhibits potent anti-inflammatory activities by inhibiting inducible nitric oxide synthase (iNOS) via modulation of several cytokines . This suggests that this compound may be involved in the iNOS pathway.
Transport and Distribution
Pharmacokinetic studies demonstrated the extensive glucuronidation and hydrolysis of this compound in liver, intestine, and plasma, which might hinder its in vivo and clinical efficacy after oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Arctigenin, a key bioactive component of Fructus arctii, can be prepared through enzyme-assisted extraction. This method involves the use of β-D-Glucosidase to hydrolyze arctiin to arctigenin, followed by ethanol extraction . The optimal conditions for this process include an enzyme concentration of 1.4%, ultrasound time of 25 minutes, and extraction temperature of 45°C .
Industrial Production Methods
Microwave-assisted extraction coupled with high-speed countercurrent chromatography is another efficient method for the industrial production of this compound and arctigenin. This method involves the use of ethyl acetate, ethanol, and water as solvents, and hydrochloric acid hydrolysis to convert this compound to arctigenin . The process yields high-purity arctigenin with a recovery rate of 81.6% .
Chemical Reactions Analysis
Types of Reactions
Arctii undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, arctiin can be hydrolyzed to arctigenin using hydrochloric acid .
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid for hydrolysis and ethanol for extraction . The conditions typically involve controlled temperatures and specific enzyme concentrations to optimize the yield and purity of the products .
Major Products Formed
The major products formed from these reactions include arctigenin, which exhibits significant pharmacological activities such as antioxidant, antimicrobial, hypoglycaemic, lipid-lowering, anti-inflammatory, analgesic, antiviral, and anti-tumor effects .
Scientific Research Applications
Arctii has a wide range of scientific research applications:
Chemistry: Used in the synthesis of bioactive compounds and as a precursor for various chemical reactions.
Medicine: Investigated for its potential in treating age-related diseases, cancer, diabetes, and inflammatory conditions
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Arctii can be compared with other compounds derived from Arctium lappa, such as arctiisesquineolignan B and arctiiphenolglycoside A . These compounds also exhibit antioxidant activities but differ in their chemical structures and specific bioactivities . Arctium tomentosum, another source of Arctii radix, has similar applications but varies in its polyphenolic content and antioxidant properties .
Properties
IUPAC Name |
(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-14(10-20(18)34-2)8-16-13-36-26(32)17(16)9-15-5-7-19(21(11-15)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22+,23+,24-,25+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVHLIYNSOZOO-SWOBOCGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942519 | |
| Record name | Arctiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20362-31-6 | |
| Record name | Arctiin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20362-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arctiin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020362316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arctiin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARCTIIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM5RQ949K7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Arctiin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


